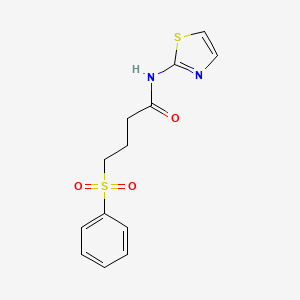

4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide

Descripción

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c16-12(15-13-14-8-9-19-13)7-4-10-20(17,18)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOMGJPMHNMFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of a thiazole derivative with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Aplicaciones Científicas De Investigación

4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the thiazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Key Observations :

- The methyl(4-methylphenyl)sulfonylamino substituent in increases molecular weight and lipophilicity (higher logP), which may improve membrane permeability but reduce solubility.

- Compound 6a lacks a sulfonyl group but retains COX-inhibitory activity, suggesting the thiazol-2-yl amide core alone contributes significantly to biological interactions.

Antimicrobial Activity

Thiazol-2-yl derivatives, such as N-substituted cinnamamides, exhibit broad-spectrum antimicrobial activity. For example, compounds in showed efficacy against bacterial strains like E. coli and S.

COX/LOX Inhibition

- Compound 6a () acts as a dual COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), while 6b is COX-2 selective. The thiazol-2-yl amide scaffold is critical for binding, with substituents modulating selectivity .

- The target compound’s benzenesulfonyl group may enhance hydrophobic interactions with COX isoforms, though its selectivity profile remains uncharacterized.

Antineoplastic Potential

Valécobuline (), a structurally complex thiazol-2-yl butanamide, inhibits β-tubulin polymerization (antineoplastic activity). While the target compound lacks the triazole and trimethoxybenzoyl groups of valécobuline, its sulfonyl group could stabilize interactions with tubulin or related targets .

Actividad Biológica

4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a thiazole moiety, which is known for conferring various biological properties. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring and the sulfonamide group are crucial for binding affinity, which may lead to the inhibition of enzyme activity or modulation of cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating various diseases.

- Antimicrobial Activity : Thiazole derivatives are often investigated for their antimicrobial properties, suggesting that this compound may exhibit similar effects.

In Vitro Studies

Research has indicated that derivatives of benzenesulfonamide, including this compound, can influence cardiovascular parameters. For instance, a study evaluated the effect of related compounds on perfusion pressure using isolated rat heart models. The results suggested that these compounds could significantly lower perfusion pressure and coronary resistance, indicating potential cardiovascular effects .

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| Compound A (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) | 0.001 | Decreased | Decreased |

| Compound B (this compound) | 0.001 | Significant Decrease | Significant Decrease |

Case Studies

A notable case study demonstrated that thiazole derivatives could interact with calcium channels, influencing blood pressure regulation. This interaction was supported by docking studies that illustrated binding affinities with calcium channel proteins .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antihypertensive Agents : Due to its effects on perfusion pressure and coronary resistance.

- Antimicrobial Agents : As part of a broader investigation into thiazole compounds for their antibacterial properties.

- Enzyme Inhibitors : Targeting specific pathways in various diseases.

Q & A

Q. Basic

- NMR Spectroscopy : For confirming proton/carbon environments (e.g., sulfonyl and thiazole moieties).

- X-ray Crystallography : Using programs like SHELXL for resolving crystal structures and validating stereochemistry .

- HPLC : To assess purity (>95% required for pharmacological studies) .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

- Catalyst Screening : Test Pd-based catalysts or organocatalysts to enhance coupling efficiency.

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., acetonitrile) for better solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 40–60°C) during sulfonylation reduces byproduct formation .

Document yield variations using Design of Experiments (DoE) to identify critical parameters .

How should researchers resolve contradictions in reported bioactivity data?

Q. Advanced

- Dose-Response Assays : Validate IC50 values across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific effects .

- Structural Analog Comparison : Compare with analogs like 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide to identify substituent-dependent activity trends .

- Target Profiling : Use SPR (Surface Plasmon Resonance) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .

What are the proposed biological targets of this compound?

Basic

Preliminary studies suggest interactions with:

- Enzymes : Inhibition of cyclooxygenase-2 (COX-2) due to sulfonamide motifs .

- Receptors : Modulation of adenosine A2A receptors via the thiazole moiety .

Mechanistic studies should include competitive binding assays with known inhibitors .

How can computational modeling aid in understanding its pharmacokinetics?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict membrane permeability using logP values (estimated ~2.5) and solvation free energy .

- Docking Studies : Use AutoDock Vina to map interactions with COX-2 (PDB ID: 6W2) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and CYP450 metabolism risks .

What stability considerations are critical for experimental handling?

Q. Basic

- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10); store in neutral buffers .

- Thermal Stability : Decomposes above 150°C; lyophilize for long-term storage at -20°C .

Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

How can structure-activity relationship (SAR) studies enhance bioactivity?

Q. Advanced

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2) at the benzene ring to enhance COX-2 selectivity .

- Backbone Optimization : Replace butanamide with pentanamide to improve binding pocket fit .

Validate changes using in vitro assays and compare with reference compounds like celecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.